6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrazolo[4,3-c]pyridine precursor . The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is studied for its biological activities, including its potential as an anticancer agent.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases . The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties . Similar compounds include:
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
These compounds share a similar core structure but differ in the position of the halogen atoms, which can influence their reactivity and biological activity .
Properties
Molecular Formula |
C7H5BrIN3 |
---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
6-bromo-3-iodo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5BrIN3/c1-12-5-2-6(8)10-3-4(5)7(9)11-12/h2-3H,1H3 |
InChI Key |
GTCAMFRLGLHKAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=NC=C2C(=N1)I)Br |
Origin of Product |
United States |
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